N-(1H-indazol-6-yl)-3,4-dimethoxybenzamide
Description
N-(1H-indazol-6-yl)-3,4-dimethoxybenzamide is a benzamide derivative featuring a 3,4-dimethoxy-substituted benzoyl group linked to the 6-position of a 1H-indazole ring. This compound has been investigated primarily for its role as a cyclin-dependent kinase 1 (CDK1) inhibitor, with studies highlighting its synthesis via reactions between benzoyl chloride precursors and aminoindazole derivatives (Scheme 2, ). The 3,4-dimethoxy substituents on the benzamide moiety and the indazole heterocycle are critical for its biological activity, influencing both electronic and steric interactions with target enzymes .
Properties
Molecular Formula |
C16H15N3O3 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-(1H-indazol-6-yl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H15N3O3/c1-21-14-6-4-10(7-15(14)22-2)16(20)18-12-5-3-11-9-17-19-13(11)8-12/h3-9H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
MYWLLHOXSPFHKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3)OC |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclization
A mixture of o-halogenated benzaldehyde, cyclohexane-1,3-dione, and 1H-indazol-6-amine in dimethyl sulfoxide (DMSO) with CuI and Cs₂CO₃ at 100°C for 12–18 hours yields substituted indazole derivatives (yields: 79–82%). While this method is efficient, scalability is limited by the use of toxic DMSO.
Reductive Amination
Alternative protocols employ sodium borohydride (NaBH₄) for reductive amination of nitro intermediates. For example, reduction of 6-nitroindazole derivatives in methanol with NaBH₄ at 40°C achieves yields up to 94%.
Amide Coupling Strategies
The final step involves coupling 1H-indazol-6-amine with 3,4-dimethoxybenzoyl chloride. Three principal methods are reported:
Schotten-Baumann Reaction
Procedure :
-
Reactants : 1H-Indazol-6-amine (1.0 mmol), 3,4-dimethoxybenzoyl chloride (1.1 mmol), aqueous NaOH (10%).
Limitations :
-
Requires strict pH control to prevent hydrolysis of the acyl chloride.
-
Lower yields compared to coupling-agent-mediated methods.
Coupling Reagents (EDCl/HOBt)
Procedure :
-
Reactants : 1H-Indazol-6-amine, 3,4-dimethoxybenzoyl chloride, EDCl (1.2 eq), HOBt (1.1 eq), DIPEA (2 eq) in dichloromethane (DCM).
Advantages :
-
Higher yields due to reduced side reactions.
-
Compatible with moisture-sensitive substrates.
Palladium-Catalyzed Coupling
A novel approach uses Pd₂(dba)₃ and Xantphos in DMF at 70°C for 4.5 hours, achieving 93% yield. While efficient, this method’s reliance on expensive catalysts limits industrial adoption.
Optimization of Reaction Conditions
Solvent Selection
Temperature Effects
-
Amide coupling at 0–5°C minimizes decomposition but extends reaction times.
-
Elevated temperatures (70°C) with Pd catalysts accelerate reactions but risk byproduct formation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Schotten-Baumann | 65–70% | 95% | Moderate |
| EDCl/HOBt | 85–90% | 98% | High |
| Palladium-Catalyzed | 93% | 99% | Low |
Key Takeaways :
-
EDCl/HOBt offers the best balance of yield and scalability.
-
Palladium methods, while high-yielding, are cost-prohibitive for large-scale synthesis.
Industrial-Scale Considerations
Cost Efficiency
Scientific Research Applications
Chemical Structure and Synthesis
The compound N-(1H-indazol-6-yl)-3,4-dimethoxybenzamide features an indazole moiety linked to a dimethoxybenzamide group. The synthesis typically involves the coupling of indazole derivatives with benzamide precursors through various chemical methods, including amide bond formation techniques. The detailed synthetic pathways can be referenced in studies focusing on indazole derivatives and their modifications for enhanced biological activity .
Anticancer Properties
Research has demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance, a study highlighted the compound's ability to inhibit the proliferation of various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. The compound showed an IC50 value of 5.15 µM against K562 cells, indicating potent activity .
Moreover, mechanisms of action include the induction of apoptosis and modulation of cell cycle progression through inhibition of Bcl2 family proteins and interaction with the p53/MDM2 signaling pathway . These findings suggest that this compound could serve as a scaffold for developing low-toxicity anticancer agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the indazole or benzamide moieties can significantly influence biological activity. For example, substituents on the aromatic ring have been shown to affect the compound's potency against cancer cell lines . This highlights the importance of chemical modifications in optimizing therapeutic efficacy.
Comparative Efficacy
To provide a clearer understanding of its efficacy compared to other compounds, a table summarizing the IC50 values of this compound alongside other known anticancer agents is presented below:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | K562 | 5.15 |
| Sorafenib | HepG2 | 10.0 |
| Doxorubicin | MCF-7 | 0.5 |
| Sunitinib | HCT116 | 8.0 |
This table illustrates that while this compound shows promising activity, it may not surpass some established chemotherapeutics like Doxorubicin in potency.
Case Studies
Several case studies have documented the effectiveness of indazole derivatives in clinical settings:
- Case Study: Indazole Derivatives in Clinical Trials
- Mechanistic Insights
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in various cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzamide and Indazole Moieties
The position and nature of substituents on the benzamide and indazole rings significantly impact target specificity and potency. Key analogs include:
(a) 3,4-Dichloro-N-(1H-indazol-5-yl)benzamide (Compound 11m)
- Substituents : 3,4-dichloro (benzamide), indazole at position 3.
- Activity : Demonstrated CDK-inhibitory activity but with reduced potency compared to the 3,4-dimethoxy analog. The electron-withdrawing chlorine substituents may decrease binding affinity compared to electron-donating methoxy groups .
(b) ADX61623 (N-(4-(2-cyanopropane-2-yl)phenyl)-3,4-dimethoxybenzamide)
- Substituents: 3,4-dimethoxy (benzamide), 4-(2-cyanopropane-2-yl)phenyl instead of indazole.
- Activity : Acts as an allosteric antagonist of the follicle-stimulating hormone (FSH) receptor. Unlike the indazole-containing target compound, ADX61623 modulates FSH-mediated cAMP and progesterone production, with dose-dependent effects on estradiol .
(c) Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide)
- Substituents : 2,6-dimethoxy (benzamide), isoxazolyl group.
- Activity: A herbicide targeting plant cell wall synthesis, illustrating how benzamide scaffolds can diverge into non-therapeutic applications depending on substituents .
Structural and Functional Data Table
Key Research Findings
- Electronic Effects : Methoxy groups (electron-donating) enhance CDK1 binding compared to chloro substituents (electron-withdrawing) .
- Heterocycle Influence : Indazole derivatives show greater selectivity for kinase targets, whereas phenyl or isoxazolyl analogs diverge into hormonal or pesticidal applications .
- Positional Isomerism : Indazole substitution at the 6-position (target compound) vs. 5-position (Compound 11m) alters steric interactions in the CDK1 active site .
Biological Activity
N-(1H-indazol-6-yl)-3,4-dimethoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indazole moiety is known to exhibit inhibitory effects on specific enzymes involved in cancer progression, particularly those associated with the indoleamine 2,3-dioxygenase (IDO1) pathway. This enzyme plays a crucial role in tryptophan metabolism, leading to immune suppression in tumor microenvironments.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Study on Indazole Derivatives : A series of indazole derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. One derivative showed an IC value of 5.15 µM against the K562 leukemia cell line, indicating potent cytotoxic effects .
Table of Biological Activities
Case Study 1: IDO1 Inhibition
A recent investigation into the bioactivity of this compound revealed its potential as an IDO1 inhibitor. The study demonstrated that treatment with this compound resulted in a marked reduction in IDO1 expression levels in cancer cell lines, leading to enhanced immune responses against tumors .
Case Study 2: Apoptosis Induction
In another study focusing on indazole derivatives, it was found that certain compounds induced apoptosis in K562 cells through modulation of the p53/MDM2 pathway. The results indicated that these compounds could significantly affect cell cycle distribution and promote apoptosis in a dose-dependent manner .
Chemical Reactions Analysis
Hydrolysis Reactions
The benzamide group undergoes hydrolysis under acidic or alkaline conditions:
| Condition | Product(s) Formed | Reaction Efficiency | Source |
|---|---|---|---|
| 6M HCl, reflux, 8h | 3,4-dimethoxybenzoic acid + 1H-indazol-6-amine | 78% yield | |
| 2M NaOH, 80°C, 12h | Same as above | 65% yield |
Mechanistic studies on similar benzamides ( ) show nucleophilic attack by water at the carbonyl carbon, followed by cleavage of the C–N bond. The electron-donating methoxy groups on the benzamide slightly retard hydrolysis compared to unsubstituted benzamides.
Electrophilic Aromatic Substitution
The indazole ring undergoes regioselective electrophilic substitution, primarily at the C-3 and C-5 positions due to electron-rich nitrogen atoms directing incoming electrophiles:
The methoxy groups on the benzamide moiety stabilize the intermediate arenium ion through resonance, enhancing reaction rates compared to non-methoxy analogs ( ).
Nucleophilic Demethylation
Methoxy groups on the benzamide are susceptible to nucleophilic demethylation under strong bases:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BBr₃ (1.2 eq) | CH₂Cl₂, −78°C → RT, 6h | N-(1H-indazol-6-yl)-3,4-dihydroxybenzamide | 85% | |
| AlCl₃/NaI (2:1) | DMF, 120°C, 8h | Partial demethylation (C-3 OH) | 43% |
Dibromination of methoxy groups proceeds via SN2 mechanism, with boron tribromide showing higher selectivity ( ).
Cross-Coupling Reactions
The indazole’s C-6 position (if halogenated) participates in palladium-catalyzed couplings. While the parent compound lacks halogens, brominated derivatives exhibit:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | Arylated indazole-benzamide hybrids | 70–85% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-aryl derivatives | 65% |
For example, a bromo-substituted analog at C-6 couples with phenylboronic acid to form biaryl structures ( ).
Redox Reactions
The benzamide’s methoxy groups resist reduction, but the indazole ring undergoes selective hydrogenation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, 25°C, 12h | Partially saturated indazole | 48% | |
| NaBH₄/CuCl₂ | THF, 0°C, 1h | No reaction | – |
Full saturation to tetrahydroindazole requires harsher conditions (e.g., Rh/C at 80°C), but this risks over-reduction of the amide bond ( ).
Complexation with Metals
The indazole nitrogen and amide oxygen act as ligands for transition metals:
| Metal Salt | Conditions | Complex Structure | Stability | Source |
|---|---|---|---|---|
| CuCl₂ | MeOH, RT, 2h | Octahedral Cu(II) complex | High | |
| Fe(NO₃)₃ | H₂O/EtOH, 60°C, 4h | Paramagnetic Fe(III) complex | Moderate |
Stoichiometric studies ( ) indicate a 1:2 metal-to-ligand ratio, with IR spectra confirming coordination via N(indazole) and O(amide).
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Q & A
Q. What are the optimal synthetic routes for N-(1H-indazol-6-yl)-3,4-dimethoxybenzamide, and how is structural confirmation achieved?
The compound is synthesized via coupling reactions between 3,4-dimethoxybenzoyl chloride derivatives and 1H-indazol-6-amine. A typical method involves refluxing in anhydrous dichloromethane with triethylamine as a base, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Structural confirmation employs (e.g., aromatic protons at δ 7.65–7.08 ppm for benzamide and indazole moieties) and , with comparison to computed spectra. Mass spectrometry (ESI-MS) validates molecular weight .
Q. What physicochemical properties are critical for handling this compound in experimental settings?
Key properties include:
- Solubility : Soluble in DMSO (≥10 mM), limited solubility in aqueous buffers.
- Storage : Stable at -20°C under inert conditions to prevent hydrolysis.
- Molecular Weight : 337.35 g/mol (CHNO).
- Handling : Use desiccants and avoid prolonged exposure to light or humidity .
Q. Which analytical techniques are recommended for purity assessment and structural elucidation?
- HPLC : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1.0 mL/min; UV detection at 254 nm.
- NMR : - and -NMR in deuterated DMSO or acetone for aromatic and methoxy group assignments.
- LC-MS : High-resolution MS to confirm molecular ion peaks and detect impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
SAR studies involve systematic modifications:
- Substituent variation : Replace methoxy groups with halogens or alkyl chains to assess steric/electronic effects.
- Scaffold hybridization : Integrate with coumarin or acrylamide moieties (as in ) to enhance bioavailability.
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like CDK1, guided by crystallographic data from related benzamides .
Q. What methodological considerations are critical for stability studies under physiological conditions?
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions.
- HPLC monitoring : Track degradation products using a stability-indicating method (e.g., gradient elution with PDA detection).
- Kinetic analysis : Calculate half-life (t) and degradation pathways via Arrhenius modeling .
Q. How should biological evaluation be conducted to assess antiproliferative or kinase-inhibitory activity?
- In vitro assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HepG2) with dose ranges of 1–100 µM. Include controls (e.g., DMSO vehicle) and reference drugs (e.g., doxorubicin).
- Kinase profiling : Screen against a panel of kinases (CDK1, EGFR) using ADP-Glo™ assays.
- Dose conversion : Apply body surface area normalization (e.g., mouse-to-human conversion via Km factors) for in vivo extrapolation .
Q. How can contradictory data in synthetic yields or biological activity be resolved?
- Reaction optimization : Vary catalysts (e.g., HATU vs. EDCI), solvents (DMF vs. THF), or temperatures.
- Biological replicates : Repeat assays with fresh compound batches and orthogonal assays (e.g., Western blot for target inhibition).
- Meta-analysis : Compare with structurally related compounds (e.g., 3,4-dichloro analogs in ) to identify trends .
Q. What crystallographic strategies are suitable for determining the compound’s 3D structure?
- Crystallization : Use vapor diffusion (e.g., methanol/water) to grow single crystals.
- Data collection : Perform X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Apply SHELXL-2018 for structure solution and refinement, validating with R (<5%) and wR (<12%) factors. Use PLATON for symmetry checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
